4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine 4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992)
4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine.
Brand Name: Vulcanchem
CAS No.: 99-56-9
VCID: VC21170180
InChI: InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])N)N
Molecular Formula: C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight: 153.14 g/mol

4-Nitro-o-phenylenediamine

CAS No.: 99-56-9

Cat. No.: VC21170180

Molecular Formula: C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-o-phenylenediamine - 99-56-9

Specification

Description 4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992)
4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine.
CAS No. 99-56-9
Molecular Formula C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 4-nitrobenzene-1,2-diamine
Standard InChI InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2
Standard InChI Key RAUWPNXIALNKQM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)N
Colorform Dark red needles from dilute alcohol
Melting Point 390 to 394 °F (NTP, 1992)
199.5 °C
201 °C

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